Physicochemical Properties of 3-Aminobutanoic Acid: An In-depth Technical Guide
Physicochemical Properties of 3-Aminobutanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminobutanoic acid, also known as β-aminobutyric acid (BABA), is a non-proteinogenic β-amino acid with significant interest in various scientific fields.[1][2][3] It plays a crucial role as a metabolite and has garnered attention for its ability to induce disease resistance in plants, making it a valuable tool in agricultural research.[1] In the pharmaceutical industry, chiral forms of 3-aminobutanoic acid serve as important building blocks in the synthesis of various active pharmaceutical ingredients. This guide provides a comprehensive overview of the core physicochemical properties of 3-Aminobutanoic acid, detailed experimental protocols for their determination, and a visualization of its key biological signaling pathway.
Core Physicochemical Properties
The fundamental physicochemical characteristics of 3-Aminobutanoic acid are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems, informing its application in research and drug development.
| Property | Value | Source |
| Molecular Formula | C4H9NO2 | [1][4][5][6] |
| Molecular Weight | 103.12 g/mol | [2][5][6] |
| Melting Point | 189-193 °C (decomposes) | [2][4][5][7] |
| Boiling Point (Predicted) | 223.6 ± 23.0 °C | [4] |
| pKa (Acidic) | 3.67 - 4.22 | [4][8][9] |
| pKa (Basic) | 10.14 - 10.53 | [8][9][10] |
| Water Solubility | 1000 mg/mL (at 25 °C) | [2] |
| logP (Predicted) | -2.8 to -3.1 | [2][8][9] |
| Appearance | White crystalline powder or chunks | [5][11] |
| CAS Number | 541-48-0 (for racemic mixture) | [2][5][6][9] |
Experimental Protocols
Accurate determination of physicochemical properties is essential for compound characterization. The following sections detail the methodologies for measuring key parameters of 3-Aminobutanoic acid.
Determination of pKa by Potentiometric Titration
The acid dissociation constants (pKa values) of 3-Aminobutanoic acid, corresponding to its carboxylic acid and amino groups, can be determined by potentiometric titration.
Principle: This method involves titrating a solution of the amino acid with a strong base (e.g., NaOH) and monitoring the pH change. The pKa values are determined from the resulting titration curve, where the pH at the half-equivalence points corresponds to the pKa of the respective ionizable group.
Procedure:
-
Sample Preparation: Prepare a standard solution of 3-Aminobutanoic acid (e.g., 0.1 M) in deionized water.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the 3-Aminobutanoic acid solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution against the volume of NaOH added to generate a titration curve. The pKa values are the pH values at the midpoints of the buffering regions (half-equivalence points).
Measurement of Water Solubility
The solubility of 3-Aminobutanoic acid in water can be determined using the equilibrium solubility method.
Principle: This method involves creating a saturated solution of the compound and then measuring its concentration.
Procedure:
-
Sample Preparation: Add an excess amount of 3-Aminobutanoic acid to a known volume of deionized water in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully extract a sample of the supernatant and filter it to remove any remaining solid particles.
-
Quantification: Analyze the concentration of 3-Aminobutanoic acid in the filtered supernatant. This can be done using various analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector or by gravimetric analysis after evaporating the solvent.
Determination of logP by HPLC
The partition coefficient (logP) is a measure of a compound's lipophilicity. For highly polar compounds like 3-Aminobutanoic acid, a direct shake-flask method can be challenging. A common alternative is to use reverse-phase high-performance liquid chromatography (RP-HPLC) to estimate the logP value.
Principle: The retention time of a compound on a reverse-phase HPLC column is related to its lipophilicity. By calibrating the system with compounds of known logP values, the logP of the test compound can be estimated.
Procedure:
-
System Setup: Use an RP-HPLC system with a nonpolar stationary phase (e.g., C18 column) and a polar mobile phase (e.g., a mixture of methanol (B129727) and water).
-
Calibration: Inject a series of standard compounds with known logP values that bracket the expected logP of 3-Aminobutanoic acid.
-
Data Collection: Record the retention time for each standard.
-
Sample Analysis: Inject a solution of 3-Aminobutanoic acid and record its retention time under the same chromatographic conditions.
-
Calculation: Create a calibration curve by plotting the logarithm of the retention factor (k') of the standards against their known logP values. Use the retention time of 3-Aminobutanoic acid to calculate its k' and then determine its logP from the calibration curve.
Biological Activity and Signaling Pathway
3-Aminobutanoic acid, often referred to as BABA in plant biology, is a well-documented inducer of plant disease resistance. It primes the plant's immune system for a more robust and rapid response to pathogen attack.
BABA-Induced Disease Resistance Signaling Pathway
The diagram below illustrates a simplified model of the signaling pathway activated by BABA in plants, leading to enhanced disease resistance. BABA treatment can trigger a state of readiness in the plant, a process known as priming. This priming effect involves the potentiation of defense responses that are dependent on salicylic (B10762653) acid (SA) and abscisic acid (ABA), depending on the challenging pathogen.
Caption: Simplified signaling pathway of BABA-induced disease resistance in plants.
Experimental Workflow: Synthesis of (R)-3-Aminobutanoic Acid
The enantiomerically pure forms of 3-aminobutanoic acid are valuable chiral building blocks. The following diagram outlines a general chemoenzymatic workflow for the synthesis of (S)-3-aminobutanoic acid. A similar strategy can be adapted for the (R)-enantiomer.
Caption: Chemoenzymatic synthesis workflow for (S)-3-aminobutanoic acid.
This guide provides a foundational understanding of the physicochemical properties and biological relevance of 3-Aminobutanoic acid, offering valuable information for researchers and professionals in drug development and related scientific disciplines.
References
- 1. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beta-Aminobutyric Acid | C4H9NO2 | CID 10932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. β-Aminobutyric Acid-Induced Protection of Arabidopsis against the Necrotrophic Fungus Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Dissecting the β-Aminobutyric Acid–Induced Priming Phenomenon in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. β-Aminobutyric acid (BABA)-induced resistance in Arabidopsis thaliana: link with iron homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. medicines4all.vcu.edu [medicines4all.vcu.edu]
